4-Methoxy-1H-indole-6-carbonitrile

Immuno-oncology Enzyme Inhibition Cancer Immunotherapy

Medicinal chemistry programs targeting IDO1 often struggle with weak or non-selective tool compounds that confound immunological assays. 4-Methoxy-1H-indole-6-carbonitrile addresses this directly as a validated, low-nanomolar IDO1 inhibitor with well-characterized selectivity over TDO. • IDO1 IC50 = 13-16 nM in cellular assays; >400-fold selectivity over TDO for cleaner target deconvolution. • Essential 4-methoxy/6-carbonitrile substitution pattern proven critical for potency-analogs lacking this motif show >130-fold activity loss. • Versatile scaffold for kinase (ROCK, PI3K, mTOR) and serotonin receptor ligand libraries via nitrile derivatization.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B11912871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1H-indole-6-carbonitrile
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C=CN2)C#N
InChIInChI=1S/C10H8N2O/c1-13-10-5-7(6-11)4-9-8(10)2-3-12-9/h2-5,12H,1H3
InChIKeySQERTAGPENVJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1H-indole-6-carbonitrile IDO1 Inhibitor Scaffold


4-Methoxy-1H-indole-6-carbonitrile (CAS 1427376-90-6) is a specialized heterocyclic building block featuring a methoxy group at the 4-position and a nitrile substituent at the 6-position of the indole core. This substitution pattern confers distinct electronic properties and hydrogen-bonding capabilities, making it a key intermediate for synthesizing kinase inhibitors and serotonin receptor ligands . Critically, the compound has demonstrated quantifiable biological activity as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with IC50 values in the low nanomolar range across multiple cell-based assays [1].

Pathway Study
IDO1 inhibition research in cellular models
Synthetic Scaffold
Heterocyclic building block for kinase inhibitor libraries
Receptor Ligand
Serotonin receptor ligand development intermediate

Why 4-Methoxy-1H-indole-6-carbonitrile Is Irreplaceable


Substitution at the 4-position of the indole ring is a critical determinant of both biological activity and synthetic utility. While the indole-6-carbonitrile core is a common motif, the presence and nature of the 4-substituent profoundly impacts target engagement. For instance, the 4-methoxy group in 4-Methoxy-1H-indole-6-carbonitrile enables potent IDO1 inhibition with an IC50 of 13 nM, whereas a closely related analog featuring a 3-(2,5-dioxopyrrolidin-3-yl) substituent at the same position exhibits an IC50 of 1700 nM—a >130-fold loss in potency [1]. Similarly, a 4-methoxyindole fragment lacking the 6-carbonitrile group shows an IDO1 IC50 of 61,000 nM, demonstrating that both the 4-methoxy and 6-carbonitrile functionalities are essential for optimal activity [2]. Therefore, generic substitution with other indole-6-carbonitrile derivatives or simple 4-methoxyindoles will not recapitulate the specific potency profile of this compound.

4-Substituent mismatch
Generic indole-6-carbonitrile analogs with different 4-groups may show substantially altered IDO1 target engagement; potency context likely not transferable.
6-Carbonitrile absence
Simple 4-methoxyindole fragments lack the nitrile group and are reported to exhibit dramatically reduced IDO1 inhibition; scaffold incomplete for pathway studies.
Dual functionality required
Both 4-methoxy and 6-cyano substituents contribute to reported target engagement; replacement with simpler indoles or single-group analogs may not recapitulate potency profile.

4-Methoxy-1H-indole-6-carbonitrile Comparator Analysis


Superior IDO1 Inhibition vs. 4-Substituted Analog

4-Methoxy-1H-indole-6-carbonitrile exhibits a 131-fold improvement in IDO1 inhibitory potency compared to a structurally related indole-6-carbonitrile derivative bearing a different 4-substituent. In cell-based assays using mouse IDO1 transfected into P815 cells, the target compound achieved an IC50 of 13 nM [1], whereas the comparator 3-(2,5-dioxopyrrolidin-3-yl)-1H-indole-6-carbonitrile showed an IC50 of 1700 nM under comparable conditions using human recombinant IDO1 [2]. This quantitative difference demonstrates that the 4-methoxy substitution is substantially more favorable for IDO1 inhibition than the bulkier 3-(2,5-dioxopyrrolidin-3-yl) group.

Potency vs. 4-sub analog
Reported
13 nM vs 1700 nM (131×)
Reported potency context supports scaffold selection; 4-methoxy substitution may be critical.
Cross-assay conditions require review.
Immuno-oncology Enzyme Inhibition Cancer Immunotherapy

Enhanced IDO1 Potency vs. CHEMBL4206646

4-Methoxy-1H-indole-6-carbonitrile demonstrates a 77-fold greater IDO1 inhibitory potency compared to CHEMBL4206646, another indole-based IDO1 inhibitor. In IFN-γ-stimulated human HeLa cells, the target compound achieves an IC50 of 13-16 nM [1], while CHEMBL4206646 exhibits an IC50 of 1000 nM in the same cellular context [2]. This substantial difference in potency highlights the critical role of the specific 4-methoxy-6-carbonitrile substitution pattern in achieving high-affinity IDO1 binding.

Cellular potency context
Reported
13–16 nM vs 1000 nM (~77×)
Human cellular assay context supports IDO1 probe selection.
IFN-γ stimulation conditions may differ.
Immuno-oncology Enzyme Inhibition Cancer Immunotherapy

Essential 6-Carbonitrile Group Contribution

The 6-carbonitrile substituent is essential for the potent IDO1 inhibitory activity of 4-Methoxy-1H-indole-6-carbonitrile. The simple 4-methoxyindole fragment, which lacks the nitrile group, exhibits an IDO1 IC50 of 61,000 nM [1], representing a >4600-fold loss in potency compared to the target compound (IC50 = 13 nM) [2]. This dramatic difference quantifies the indispensable contribution of the 6-carbonitrile moiety to target engagement, likely through hydrogen bonding or electrostatic interactions within the IDO1 active site.

6-CN group contribution
Reported
13 nM vs 61,000 nM (>4600×)
Full scaffold required; fragment insufficient for IDO1 research.
HEK-293T vs P815 cell context difference.
Structure-Activity Relationship Fragment-Based Drug Discovery Medicinal Chemistry

IDO1 Selectivity over TDO

4-Methoxy-1H-indole-6-carbonitrile demonstrates functional selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO). While the compound potently inhibits IDO1 with an IC50 of 13 nM [1], its activity against mouse TDO is markedly weaker, with an IC50 of 5460 nM [2]. This corresponds to a >400-fold selectivity window for IDO1 over TDO. Such selectivity is a valuable attribute for research applications where discrimination between these two tryptophan-catabolizing enzymes is required.

IDO1 vs TDO selectivity
Head-to-head
IDO1 13 nM; TDO 5460 nM (>400×)
Selectivity context supports IDO1-specific probe development.
Mouse enzyme models; human ortholog validation recommended.
Target Selectivity Immuno-oncology Enzyme Inhibition

4-Methoxy-1H-indole-6-carbonitrile Application Scenarios


IDO1 Inhibitor Discovery and Optimization

4-Methoxy-1H-indole-6-carbonitrile is ideally suited as a starting scaffold for medicinal chemistry programs targeting IDO1 for cancer immunotherapy. Its low nanomolar potency (IC50 = 13-16 nM) in both mouse and human cellular assays [1] provides a strong foundation for structure-activity relationship (SAR) studies. The compound's >400-fold selectivity over TDO minimizes off-target confounding, enabling cleaner interpretation of biological results. Researchers can leverage this compound to explore modifications at the indole nitrogen or methoxy group to further enhance potency, selectivity, or pharmacokinetic properties.

Kinase Inhibitor Library Synthesis

The compound serves as a key heterocyclic building block for constructing libraries of kinase inhibitors, particularly those targeting ROCK, PI3K, and mTOR pathways [1]. The 6-carbonitrile group offers a versatile synthetic handle for further derivatization (e.g., reduction to amine, hydrolysis to carboxylic acid), while the 4-methoxy group modulates electronic properties and metabolic stability. Procurement of this specific scaffold enables rapid diversification and exploration of chemical space around the indole core, accelerating hit-to-lead campaigns in kinase drug discovery.

Serotonin Receptor Ligand Development

Indole derivatives are privileged scaffolds for targeting serotonin (5-HT) receptors, and 4-Methoxy-1H-indole-6-carbonitrile is specifically noted for its utility in developing CNS-active agents that modulate serotonin and dopamine pathways [1]. The combination of the electron-donating 4-methoxy group and the electron-withdrawing 6-carbonitrile group provides a unique electronic profile that can influence receptor binding affinity and selectivity. This compound is therefore a valuable intermediate for synthesizing and screening novel ligands for 5-HT receptor subtypes implicated in neurological and psychiatric disorders.

Chemical Probe for IDO1 Immune Suppression

With its well-characterized IDO1 inhibitory activity (IC50 = 13-16 nM) and established selectivity over TDO (>400-fold) [1], 4-Methoxy-1H-indole-6-carbonitrile is suitable as a chemical probe to dissect the role of IDO1 in immune evasion. Researchers investigating the impact of IDO1-mediated tryptophan depletion and kynurenine production on T-cell function can employ this compound to validate target engagement in cellular and in vivo models. The availability of robust potency data facilitates dose-response studies and benchmark comparisons against other IDO1 inhibitors.

Application
Selection Property
Validation Focus
IDO1 pathway inhibitor optimization studies
Reported low-nanomolar inhibition context
Target engagement and SAR interpretation
Kinase inhibitor library construction
Versatile heterocyclic scaffold with derivatizable groups
Synthetic diversification and screening compatibility
Serotonin receptor ligand screening
Privileged indole scaffold with electronic modulation
Receptor binding and selectivity profiling
IDO1 immune evasion probe studies
Reported IDO1/TDO selectivity profile
Cellular and in vivo target engagement validation

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22 linked technical documents
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